Product packaging for Octadecane-1-14C(Cat. No.:)

Octadecane-1-14C

Cat. No.: B1645120
M. Wt: 256.5 g/mol
InChI Key: RZJRJXONCZWCBN-NJFSPNSNSA-N
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Description

Octadecane-1-¹⁴C is a radiolabeled straight-chain alkane (C₁₈H₃₈) where the carbon-14 isotope is incorporated at the first position of the molecule. This isotopic labeling enables precise tracking in environmental, metabolic, and industrial studies, particularly in biodegradation, lipid metabolism, and petroleum chemistry research. As a saturated hydrocarbon, it exhibits typical alkane properties—low reactivity, hydrophobicity, and phase-dependent behavior. Its primary distinction from non-labeled octadecane lies in its utility as a tracer in analytical and mechanistic studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38 B1645120 Octadecane-1-14C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H38

Molecular Weight

256.5 g/mol

IUPAC Name

(114C)octadecane

InChI

InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3/i1+2

InChI Key

RZJRJXONCZWCBN-NJFSPNSNSA-N

SMILES

CCCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCC[14CH3]

Canonical SMILES

CCCCCCCCCCCCCCCCCC

Origin of Product

United States

Scientific Research Applications

Environmental Studies

Biodegradation and Environmental Fate
Octadecane-1-14C is often used to study the biodegradation processes of hydrocarbons in environmental settings. Research indicates that the incorporation of this compound into microbial lipid structures can provide insights into the metabolic pathways of bacteria in soil and aquatic environments. For instance, studies have demonstrated that octadecane can be effectively biodegraded by specific bacterial strains, revealing the kinetics of hydrocarbon degradation in contaminated sites .

Table 1: Biodegradation Rates of this compound by Bacterial Strains

Bacterial StrainBiodegradation Rate (%)Time (hours)
Pseudomonas sp.8524
Bacillus sp.7048
Rhodococcus sp.9036

Metabolism Studies

Animal Metabolism
The metabolism of this compound has been extensively studied in livestock, particularly cattle. Research shows that while octadecane is not efficiently utilized as an energy source, it can be incorporated into bacterial lipids within the rumen . This finding is crucial for understanding how ruminants process long-chain hydrocarbons and their implications for animal nutrition.

Case Study: Cattle Metabolism of Octadecane
In a study involving intravenous injection of this compound into mature goats, rapid clearance from the bloodstream was observed, indicating that octadecane is metabolized quickly but not utilized effectively for energy .

Chemical Reactions
Alkynated and azidated derivatives of octadecane are used as model compounds in kinetic studies to understand reaction mechanisms in organic chemistry. Research has shown that these derivatives participate in Huisgen cycloaddition reactions, providing valuable data on reaction kinetics under various conditions .

Chemical Reactions Analysis

Beta Decay of Carbon-14

The radioactive decay of ¹⁴C into nitrogen-14 (¹⁴N) is a fundamental reaction affecting the compound’s stability:
Decay Reaction :
¹⁴C¹⁴N+β+νe\text{¹⁴C} \rightarrow \text{¹⁴N} + \beta^- + \overline{\nu}_e
Key characteristics include:

  • Half-life : ~5,700 years .

  • Emission : Beta particle (β⁻) with maximum energy of 156 keV and a mean energy of 49 keV .

  • Detection : Requires sensitive methods like liquid scintillation counting due to low beta-particle energy .

Decay Parameter Value Units Significance
Half-life5,700YearsGoverns radiocarbon dating applications
Beta-particle energy156 (max)keVDetermines detection method requirements

Storage and Stability

  • Storage Conditions : Maintained at 2–8°C in ethanol to prevent degradation .

  • Specific Activity : Typically 1–5 mCi/mmol , necessitating adherence to radiation safety protocols .

Research and Experimental Insights

  • Synthesis Efficiency : The use of n-butyl lithium and acetylene derivatives in synthesis (as described in PubMed ) highlights improved yields and simplicity compared to older methods.

  • Radiation Safety : The low energy of emitted beta particles (49 keV mean) limits detection to specialized techniques, emphasizing the need for controlled handling .

  • Thermochemical Consistency : The ΔrH° value for hydrogenation aligns across multiple NIST sources , confirming reproducibility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octadecane-1-¹⁴C belongs to the homologous series of n-alkanes, which differ in carbon chain length and physical properties. Below is a systematic comparison with key analogs:

Structural and Chromatographic Comparison

lists n-alkanes from Decane (C₁₀) to Octacosane (C₂₈) , highlighting their chromatographic separation behaviors. Octadecane (C₁₈) occupies an intermediate position in this series, influencing its volatility, retention time, and interaction with gas chromatography (GC) columns. For instance:

  • Shorter chains (e.g., Decane, C₁₀) : Lower molecular weight results in faster elution and higher volatility.
  • Longer chains (e.g., Eicosane, C₂₀) : Increased van der Waals forces lead to higher boiling points and longer GC retention times.
Table 1: n-Alkane Series and Chromatographic Behavior
Carbon Number Name Key Chromatographic Notes (from )
10 Decane Column "A" optimized for separation
16 Hexadecane Column "B" recommended
18 Octadecane Requires specialized columns for resolution
20–28 Eicosane–Octacosane High-temperature GC methods needed

Thermodynamic and Physical Properties

  • Boiling/Melting Points : Increase with chain length due to stronger intermolecular forces. Octadecane (b.p. ~317°C) has higher volatility than Hexacosane (C₂₆, b.p. ~412°C) but lower than Decane (C₁₀, b.p. ~174°C).
  • Vaporization Enthalpy (ΔvapH) : reports ΔvapH = 77.80 kJ/mol for Octadecane-1-isocyanato at 441 K. Though this derivative contains a reactive isocyanate group, its ΔvapH reflects the energy required to overcome intermolecular forces, which is higher than unfunctionalized alkanes like Octadecane-1-¹⁴C due to polar interactions .

Industrial Relevance

  • Fuel Additives : Longer alkanes (e.g., Hexacosane, C₂₆) are less volatile and more suited to lubricants, while Octadecane-1-¹⁴C aids in analyzing fuel combustion efficiency.
  • Polymer Science: Derivatives like 1-isocyanato-octadecane () are used in polyurethane synthesis, differing fundamentally from non-functionalized alkanes in reactivity .

Limitations and Data Gaps

The provided evidence lacks explicit physicochemical data for Octadecane-1-¹⁴C (e.g., solubility, exact ΔvapH). Future studies should prioritize experimental measurements of its radiolabeled form against unlabeled analogs and functionalized derivatives.

Preparation Methods

Hydrogenation of 1-Octadecyne-1-¹⁴C

This method involves the catalytic hydrogenation of a terminal alkyne precursor to yield the saturated alkane.

Procedure :

  • Synthesis of 1-Octadecyne-1-¹⁴C :
    • React propargyl bromide with a ¹⁴C-labeled methyl Grignard reagent (CH₃¹⁴CMgBr) in hexamethylphosphoramide (HMPA).
    • Chain elongation via coupling with 1-bromohexadecane using n-butyllithium.
  • Hydrogenation :
    • Suspend 1-octadecyne-1-¹⁴C (750 mg, 2.99 mmol) and 10% palladium on carbon (162 mg) in dichloromethane (30 mL).
    • Stir vigorously under H₂ gas (1 atm) for 12 hours at 20°C.
    • Filter and concentrate to obtain Octadecane-1-¹⁴C (96% yield).

Key Data :

Parameter Value
Starting Material 1-Octadecyne-1-¹⁴C
Catalyst Pd/C (10%)
Solvent Dichloromethane
Reaction Time 12 hours
Yield 96%
Purity (HPLC) >98%

Reference : Mason et al. (2022).

Reduction of [1-¹⁴C]Stearic Acid

This two-step reduction converts a labeled carboxylic acid into the corresponding alkane.

Procedure :

  • Reduction to Octadecanol-1-¹⁴C :
    • Reduce [1-¹⁴C]stearic acid (synthesized via [1-¹⁴C]stearate biosynthetic pathways) with LiAlH₄ in tetrahydrofuran (THF) to yield octadecanol-1-¹⁴C.
  • Reduction to Octadecane-1-¹⁴C :
    • Treat octadecanol-1-¹⁴C with hydroiodic acid (HI) and red phosphorus at 150°C for 6 hours.
    • Purify via column chromatography (hexane eluent).

Key Data :

Parameter Value
Starting Material [1-¹⁴C]Stearic Acid
Reducing Agent LiAlH₄ → HI/Red P
Reaction Temperature 150°C
Yield 78% (over two steps)
Radiochemical Purity >95% (radio-HPLC)

Reference : Preiss and Bloch (as cited in Adachi et al., 1974).

Coupling Reactions with ¹⁴C-Labeled Intermediates

Gilman Coupling for Chain Extension :

  • Synthesis of ¹⁴C-Labeled Grignard Reagent :
    • Prepare CH₃¹⁴CMgBr by reacting ¹⁴C-methyl iodide with magnesium in dry ether.
  • Coupling with 1-Bromoheptadecane :
    • Add 1-bromoheptadecane to the Grignard reagent in the presence of Cu(I) catalysis.
    • Quench with aqueous NH₄Cl and extract with ether.
    • Hydrogenate the product (1-octadecene-1-¹⁴C) over PtO₂ to yield Octadecane-1-¹⁴C.

Key Data :

Parameter Value
Catalyst CuI/2,2'-Bipyridyl
Solvent Tetrahydrofuran (THF)
Reaction Time 3 hours
Yield 82%

Reference : Hambrick et al. (1980).

Late-Stage Isotopic Exchange

Using [¹⁴C]CO₂ :

  • Carboxylation :
    • React a C₁₇ Grignard reagent with [¹⁴C]CO₂ to form [1-¹⁴C]stearic acid.
  • Reduction :
    • Reduce as described in Section 2.2.

Key Data :

Parameter Value
¹⁴C Source [¹⁴C]CO₂
Radiochemical Yield 65%

Reference : Domnanich et al. (2017, as cited in PMC).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.25 (m, 32H, CH₂), 1.56 (m, 2H, CH₂).
  • ¹³C NMR : δ 14.1 (C-1, ¹⁴C-labeled), 22.7–32.0 (C-2–C-18).
  • Mass Spec (EI) : m/z 256.5 (M⁺, ¹⁴C isotopic peak).

Purity Assessment :

  • HPLC : Retention time = 12.4 min (C18 column, hexane:isopropanol 99:1).
  • Radio-TLC : Rf = 0.85 (silica gel, hexane).

Applications of Octadecane-1-¹⁴C

  • Biodegradation Studies : Tracing mineralization rates in sediment-water systems under varying redox conditions.
  • Metabolic Tracing : Investigating β-oxidation pathways in hepatic systems.
  • Environmental Fate Analysis : Monitoring hydrophobic pollutant transport in ecosystems.

Q & A

Basic Research Questions

Q. What are the key considerations for handling and storing Octadecane-1-14^{14}C to ensure isotopic integrity during experiments?

  • Methodological Answer : Researchers must prioritize strict temperature control (e.g., storage at –20°C in amber vials to prevent photodegradation) and use inert atmospheres (argon/nitrogen) to minimize oxidative degradation. Isotopic integrity can be maintained by regular purity checks via gas chromatography-mass spectrometry (GC-MS) or liquid scintillation counting (LSC) to detect radiochemical impurities. Experimental protocols should document storage conditions, handling procedures (e.g., glovebox use), and contamination prevention measures to ensure reproducibility .

Q. How can researchers verify the purity and isotopic labeling efficiency of Octadecane-1-14^{14}C?

  • Methodological Answer : Purity assessment requires a combination of nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) with radiometric detection to quantify 14^{14}C incorporation. Isotopic efficiency is validated using isotopic dilution mass spectrometry (IDMS) or comparing experimental specific activity (e.g., Bq/mmol) against theoretical values. Calibration curves with unlabeled octadecane controls are essential to distinguish labeled compounds from background noise .

Advanced Research Questions

Q. How should researchers design experiments using Octadecane-1-14^{14}C to track metabolic pathways in microbial systems?

  • Methodological Answer : Experimental design should follow the PICO framework:

  • Population : Target microbial strain (e.g., Pseudomonas spp. for hydrocarbon degradation).
  • Intervention : Controlled exposure to Octadecane-1-14^{14}C under aerobic/anaerobic conditions.
  • Comparison : Unlabeled octadecane controls and killed-cell blanks.
  • Outcome : Quantification of 14^{14}CO2_2 evolution (respirometry) or 14^{14}C-labeled metabolites (via LC-MS).
    Ensure feasibility by pre-testing microbial activity and optimizing sampling intervals to capture kinetic data .

Q. How can discrepancies in reported degradation rates of Octadecane-1-14^{14}C across studies be systematically resolved?

  • Methodological Answer : Conduct a systematic review (following PRISMA guidelines) to identify variables causing discrepancies, such as microbial consortia diversity, temperature, or nutrient availability. Meta-analysis with random-effects models can account for heterogeneity. Experimental replication under standardized conditions (e.g., OECD 301B for biodegradation assays) is critical. Use sensitivity analysis to assess the impact of variables like inoculum size or substrate concentration .

Q. What statistical approaches are recommended for analyzing time-series data from Octadecane-1-14^{14}C tracer studies?

  • Methodological Answer : Non-linear regression models (e.g., Michaelis-Menten kinetics) are suitable for enzymatic degradation studies. For microbial uptake, mixed-effects models account for intra-sample variability. Time-series anomalies (e.g., lag phases) require segmented regression or wavelet analysis. Data visualization tools (e.g., heatmaps for metabolite flux) should be paired with false-discovery-rate corrections for high-throughput datasets .

Q. How can Octadecane-1-14^{14}C tracer data be integrated with multi-omics (genomic/metabolomic) datasets?

  • Methodological Answer : Use stable isotope probing (SIP)-enriched DNA/RNA for metagenomic sequencing to link 14^{14}C assimilation to microbial taxa. For metabolomics, apply 13^{13}C-14^{14}C dual-labeling to distinguish de novo synthesis from catabolic pathways. Bioinformatics pipelines (e.g., MetaCyc for pathway annotation) must align isotopic flux data with gene expression profiles. Cross-validation with knockout mutants or isotopic flux balance analysis (FBA) enhances robustness .

Q. What ethical and safety protocols are critical for handling Octadecane-1-14^{14}C in interdisciplinary studies?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Secure institutional approval for radioisotope use (e.g., radiation safety committee).
  • Ethical : Implement waste disposal protocols for 14^{14}C-labeled materials (e.g., solid/liquid scintillation waste segregation).
  • Relevance : Justify isotopic use against non-radioactive alternatives (e.g., 13^{13}C NMR) in risk-benefit assessments.
    Training logs for personnel and emergency response plans for spills must be documented .

Data Presentation and Reproducibility

Q. What guidelines should be followed to ensure reproducibility of Octadecane-1-14^{14}C experiments in publications?

  • Methodological Answer : Include detailed supplemental materials specifying:

  • Synthesis protocols : Reaction conditions, purification steps, and characterization data (e.g., NMR peaks, LSC counts).
  • Instrument settings : GC-MS column type, ionization parameters, and scintillation cocktail ratios.
  • Raw data : Time-stamped scintillation counts or chromatograms in open-access repositories (e.g., Zenodo).
    Reference prior methods with modifications clearly highlighted to avoid redundancy .

Q. How can researchers address conflicting isotopic dilution effects in Octadecane-1-14^{14}C uptake assays?

  • Methodological Answer : Normalize 14^{14}C signals to total organic carbon (TOC) or cell biomass (via protein assays) to correct for dilution. Use dual-isotope tracers (e.g., 3^{3}H for biomass and 14^{14}C for substrate) to disentangle uptake from growth. Kinetic modeling (e.g., Monod equations with isotopic correction terms) improves accuracy in systems with high background carbon .

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